molecular formula C7H5NO3 B3358678 1H-Pyrrole-2,3,5-tricarbaldehyde CAS No. 81697-99-6

1H-Pyrrole-2,3,5-tricarbaldehyde

Cat. No.: B3358678
CAS No.: 81697-99-6
M. Wt: 151.12 g/mol
InChI Key: VUXRQLMUKQMWRO-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,3,5-tricarbaldehyde is a chemical compound with the formula C7H5NO3 . It has a molecular weight of 151.12 .

Scientific Research Applications

Supramolecular Chains and Single Molecule Magnets

1H-Pyrrole derivatives have been used in the creation of high nuclearity {Mn(III)25} barrel-like clusters. These clusters are linked via Na(+) cations into a one-dimensional polymeric topology, exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopic data and Density Functional Theory (DFT) calculations have been used to understand the conformational and intramolecular hydrogen bonding effects in 1H-Pyrrole derivatives (Afonin et al., 2009).

Synthesis and Chromatographic Separation

The synthesis of N-aryl-2,5-dimethylpyrrole-3-carbaldehydes and their diastereoisomeric association complexes have been studied, highlighting the importance of these compounds in separation techniques (Vorkapić-Furač et al., 1989).

Biomarker for Melatonin Metabolism

A labeled version of 1H-pyrrole-2,3,5-tricarboxylic acid has been synthesized, serving as a key biomarker for drug candidates, especially in monitoring the effectiveness of hyperpigmentation drugs (Skaddan, 2009).

Fluorescence and Photochemical Properties

Studies on 1,1′-methylenebis(pyrrole-5-carbaldehyde) and its derivatives have shown significant fluorescence and photochemical properties, useful in material science and photochemistry (Es et al., 2010).

Conformation and Hydrogen Bonds in Isomers

Investigations into the conformations and hydrogen bonds of pyrrole-2-carbaldehyde oxime isomers have provided insights into their structural properties and potential applications (Afonin et al., 2010).

Reactions with Nucleophiles

Studies on the reactions of polyfunctionalized pyrroles with secondary amines have revealed interesting chemical behaviors, important for synthetic chemistry (Zaytsev et al., 2005).

Properties

IUPAC Name

1H-pyrrole-2,3,5-tricarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-2-5-1-6(3-10)8-7(5)4-11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXRQLMUKQMWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1C=O)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512852
Record name 1H-Pyrrole-2,3,5-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81697-99-6
Record name 1H-Pyrrole-2,3,5-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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